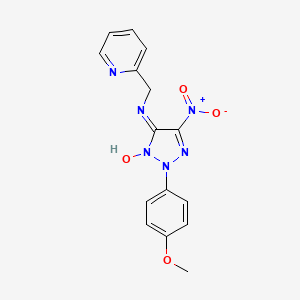![molecular formula C22H20N2O3 B4198626 4-methoxy-N-{2-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4198626.png)
4-methoxy-N-{2-[(phenylacetyl)amino]phenyl}benzamide
Vue d'ensemble
Description
4-methoxy-N-{2-[(phenylacetyl)amino]phenyl}benzamide, also known as MPAP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamides and has been found to have a wide range of applications in various fields of research, including neuroscience, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-{2-[(phenylacetyl)amino]phenyl}benzamide is not fully understood. However, it is believed to act as a selective agonist of the sigma-1 receptor, which leads to the activation of downstream signaling pathways. This activation has been found to have a wide range of effects, including the modulation of ion channels, the regulation of intracellular calcium levels, and the activation of anti-apoptotic pathways.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor, it has also been found to modulate the activity of other receptors, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. These effects have been found to have a wide range of implications for various physiological processes, including pain modulation, learning and memory, and mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-methoxy-N-{2-[(phenylacetyl)amino]phenyl}benzamide in lab experiments is its high selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor activation without interference from other receptors. However, one of the limitations of using this compound is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.
Orientations Futures
There are several future directions for the study of 4-methoxy-N-{2-[(phenylacetyl)amino]phenyl}benzamide. One potential area of research is the development of more potent analogs of the compound, which could be used to achieve more robust effects at lower concentrations. Another potential area of research is the investigation of the effects of this compound on other physiological processes, such as inflammation and immune function. Finally, the potential therapeutic applications of this compound in various disease states, including neurodegenerative diseases and chronic pain, warrant further investigation.
Applications De Recherche Scientifique
4-methoxy-N-{2-[(phenylacetyl)amino]phenyl}benzamide has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is in the field of neuroscience, where it has been found to have a high affinity for the sigma-1 receptor. This receptor is involved in a wide range of physiological and pathological processes, including neuroprotection, neuroplasticity, and pain modulation.
Propriétés
IUPAC Name |
4-methoxy-N-[2-[(2-phenylacetyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-27-18-13-11-17(12-14-18)22(26)24-20-10-6-5-9-19(20)23-21(25)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRVZEOLIKKSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 2-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)terephthalate](/img/structure/B4198555.png)


![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4198566.png)
![3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4198567.png)

![N-1-adamantyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4198578.png)
![5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B4198581.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4198582.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-isopropyl-3-methylbenzenesulfonamide](/img/structure/B4198591.png)

![methyl 4-(3-methyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)benzoate](/img/structure/B4198606.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4198619.png)
![2-[4-[4-(1H-pyrazol-1-yl)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4198628.png)